2-(Aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione hydrochloride
Description
2-(Aminomethyl)-2,3-dihydro-1,4lambda⁶-benzoxathiine-4,4-dione hydrochloride (CAS: 1909336-66-8) is a heterocyclic compound with the molecular formula C₉H₁₂ClNO₃S and a molecular weight of 249.72 g/mol. It features a benzoxathiine ring system fused with a sulfone group (4,4-dione), an aminomethyl substituent, and a hydrochloride salt (Fig. 1). This compound is synthesized to ≥95% purity, ensuring reliability in research applications .
Its unique structure confers versatility in pharmaceuticals (e.g., CNS drug candidates) and agrochemicals, where the sulfone group enhances metabolic stability and the aminomethyl group facilitates target binding. The hydrochloride salt improves aqueous solubility, making it suitable for formulation studies .
Properties
IUPAC Name |
(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.ClH/c10-5-7-6-14(11,12)9-4-2-1-3-8(9)13-7;/h1-4,7H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZUYMDCLYKEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1(=O)=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-66-8 | |
| Record name | 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione hydrochloride typically involves the following steps:
Formation of the Benzoxathiine Ring: The initial step involves the cyclization of a suitable precursor, such as a hydroxybenzylamine derivative, with sulfur dioxide to form the benzoxathiine ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the benzoxathiine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for the cyclization step and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxathiine ring or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzoxathiine derivatives.
Substitution: Various substituted benzoxathiine derivatives.
Scientific Research Applications
Structure
The structure of 2-(Aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione hydrochloride features a benzoxathiine ring system with an aminomethyl substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of benzoxathiines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Case Study:
In vitro studies demonstrated that certain benzoxathiine derivatives led to a reduction in cell viability in various cancer types, including breast and lung cancers. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against a range of pathogens. Research indicates that benzoxathiine derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antimicrobial efficacy of several benzoxathiine derivatives, revealing that some exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli. This highlights the potential of this compound as a scaffold for developing new antibiotics.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In animal models of neurodegeneration, administration of related benzoxathiines resulted in reduced oxidative stress and improved cognitive function. These results indicate the potential for further exploration in neuropharmacology.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been documented in several studies. It appears to modulate inflammatory pathways and may be useful in treating conditions characterized by chronic inflammation.
Case Study:
Research involving inflammatory models showed that benzoxathiine derivatives significantly reduced levels of pro-inflammatory cytokines. This suggests their utility in developing therapies for inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| Benzoxathiine Derivative A | High | Strong anticancer activity |
| Benzoxathiine Derivative B | Moderate | Antimicrobial properties |
| Benzoxathiine Derivative C | Low | Limited neuroprotective effects |
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, while the benzoxathiine ring can provide additional binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(aminomethyl)-2,3-dihydro-1,4lambda⁶-benzoxathiine-4,4-dione hydrochloride, we compare it with structurally or functionally related compounds.
Structural and Functional Analogues
2.1.1. 2,3-Dihydro-1,4lambda⁶-benzoxathiine-4,4-dione (Parent Compound)
- Structure: Shares the benzoxathiine-sulfone core but lacks the aminomethyl group and hydrochloride salt.
- No hydrochloride salt, likely resulting in lower solubility.
- Applications : Primarily serves as a synthetic intermediate or scaffold for derivatives like the target compound. Specific biological activities are undocumented in available literature .
2.1.2. Milnacipran Hydrochloride (Pharmacological Comparator)
- Structure: Cyclopropane-carboxamide core with aminomethyl, phenyl, and diethyl groups (C₁₅H₂₃ClN₂O₂; MW: 282.81 g/mol).
- Key Differences: Cyclopropane ring instead of benzoxathiine-sulfone system. Carboxamide and diethyl groups enhance lipophilicity and serotonin/norepinephrine reuptake inhibition.
- Applications: Clinically used as a serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia and depression. The aminomethyl group aids in neurotransmitter transporter binding .
Comparative Data Table
Research Findings and Implications
Structural Impact on Bioactivity :
- The benzoxathiine-sulfone scaffold in the target compound offers oxidative stability compared to simpler heterocycles, critical for agrochemical persistence .
- In contrast, Milnacipran’s cyclopropane-carboxamide system prioritizes conformational rigidity for SNRI activity .
Aminomethyl Group: Enhances target engagement in both compounds. In the target compound, it may interact with glutamate receptors (hypothesized from benzoxathiine derivatives), whereas in Milnacipran, it facilitates monoamine transporter binding .
Hydrochloride Salt :
- Improves bioavailability in aqueous environments for the target compound, unlike the parent compound, which lacks ionizable groups .
Biological Activity
2-(Aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following structural formula:
- Chemical Formula : C₉H₈ClN₁O₄S
- Molecular Weight : 247.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Antioxidant Properties : The benzoxathiine structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
Biological Activity Data
Case Studies and Research Findings
-
Histone Deacetylase Inhibition :
A study demonstrated that derivatives similar to 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine exhibited significant HDAC inhibitory activity. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells was highlighted as a promising therapeutic strategy for solid tumors . -
Anticancer Activity :
In vitro studies showed that this compound could significantly reduce the viability of various cancer cell lines. For instance, it exhibited an IC₅₀ value of 2.66 μM against A2780 ovarian cancer cells and 1.73 μM against HepG2 liver cancer cells, indicating its potential as a lead compound for developing new anticancer drugs . -
Synergistic Effects :
When used in combination with other chemotherapeutic agents, the compound demonstrated enhanced efficacy in reducing tumor growth in animal models. This suggests a potential for combination therapies in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
